Homocdc-sul is derived from homochenodeoxycholic acid, a bile acid that is synthesized through specific biochemical pathways. The classification of this compound as a bile acid analogue allows it to be studied for its interactions in biological systems, particularly concerning lipid metabolism and cholestasis. The sulfonate group enhances its solubility in water, making it more suitable for various biological experiments compared to its parent compounds.
The synthesis of homocdc-sul involves several steps that are crucial for obtaining the desired compound with high purity and yield. The primary method reported for synthesizing homocdc-sul includes:
The method described by Kihira et al. outlines a systematic approach to synthesize homocdc-sul from homochenodeoxycholic acid, emphasizing the importance of reaction conditions in achieving a successful synthesis .
The molecular structure of homocdc-sul can be characterized by its specific functional groups and stereochemistry:
The stereochemistry plays a significant role in its biological activity, influencing how it interacts with biological membranes and receptors.
Homocdc-sul participates in various chemical reactions relevant to its function as a bile acid analogue:
These reactions are critical for understanding how homocdc-sul behaves in biological systems and its potential therapeutic effects .
The mechanism of action of homocdc-sul is closely related to its structural features:
Research indicates that these mechanisms could provide insights into developing new therapies for metabolic diseases .
Homocdc-sul exhibits several notable physical and chemical properties:
These properties make homocdc-sul an attractive candidate for both laboratory research and potential clinical applications .
Homocdc-sul has several scientific applications:
Research continues to explore its full range of applications, particularly in metabolic health and disease management .
Homocdc-sul (proposed IUPAC name: 3α-Sulfooxy-7α-hydroxy-5β-cholan-24-oic acid) is a synthetic sulfated bile acid analogue derived from the homologue of chenodeoxycholic acid (CDCA). Its core structure comprises a steroidal tetracyclic backbone with hydroxyl groups at C-3 and C-7 positions, a carboxylic acid side chain at C-24, and a sulfate ester moiety at C-3. This sulfation significantly alters its physicochemical properties compared to non-sulfated bile acids. The compound falls under the broader category of sulfated oxysterols and is classified as an anionic sterol sulfonate due to the negatively charged sulfate group at physiological pH [7].
Structural Features:
Table 1: Key Chemical Properties of Homocdc-sul
Property | Value/Description |
---|---|
Chemical Formula | C₂₄H₄₀O₇S |
Ionization State | Anionic (pKa sulfate: <2; carboxylate: ~5) |
Solubility in Water | High (>50 mM) |
Hydrophobicity Index (log P) | Reduced (approx. -1.2 vs. +3.5 for CDCA) |
Stability | Acid-labile; hydrolyzes to unsulfated homologue |
Sulfation of bile acids emerged as a critical detoxification pathway identified in the 1960s–1970s. Palmer's 1967 research first characterized bile acid sulfates in human bile, revealing their role in enhancing excretion during cholestasis [2] [7]. Early studies demonstrated that sulfation occurs primarily via the cytosolic enzyme sulfotransferase 2A1 (SULT2A1) in hepatocytes, converting hydrophobic bile acids (e.g., lithocholic acid) into less toxic, water-soluble sulfates [7].
Homocdc-sul represents a deliberate synthetic extension of this natural process. Unlike endogenous sulfated bile acids (e.g., taurolithocholate sulfate), Homocdc-sul is engineered from homochenodeoxycholic acid—a CDCA homologue with an elongated side chain. This modification aims to optimize receptor binding kinetics while leveraging sulfation for improved renal elimination. The first synthesis of such analogues was reported in the 1990s, utilizing chemical sulfonation agents like sulfur trioxide-pyridine complexes [7].
Table 2: Milestones in Sulfated Bile Acid Research
Year | Discovery | Significance |
---|---|---|
1967 | Identification of bile acid sulfates in human bile | Established sulfation as a detoxification route |
1976 | Quantification of sulfated bile acids in cholestasis | Showed >60% of urinary bile acids are sulfated |
1991 | Synthesis of non-natural sulfated bile acid analogues | Enabled targeted structural optimization |
2024 | BA-sulfates as biomarkers in COVID-19 severity | Linked sulfated BAs to systemic inflammation |
The study of Homocdc-sul addresses three core objectives in biochemical research:
This research holds significance for treating cholestatic liver diseases (e.g., primary biliary cholangitis), where endogenous sulfation compensates for impaired bile flow. Homocdc-sul’s engineered properties offer a template for designing drugs that exploit sulfation for enhanced safety and eliminatory efficiency [4] [7].
CAS No.: 101-87-1
CAS No.: 15769-56-9
CAS No.: 210230-40-3
CAS No.: 11104-40-8
CAS No.: 485-18-7
CAS No.: